The Chemical Profile and Properties of Delta-Dodecalactone: An In-depth Technical Guide
The Chemical Profile and Properties of Delta-Dodecalactone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-dodecalactone (δ-dodecalactone) is a naturally occurring and synthetically produced lactone that plays a significant role in the flavor and fragrance industries.[1][2] Its characteristic creamy, fatty, and fruity aroma, reminiscent of peach, apricot, and coconut, makes it a valuable ingredient in a wide range of consumer products.[1][2] Beyond its sensory attributes, the unique chemical structure of δ-dodecalactone, a twelve-carbon aliphatic δ-lactone, presents interesting opportunities for research and development in various scientific fields, including potential applications in drug development. This technical guide provides a comprehensive overview of the chemical profile, properties, synthesis, and analysis of δ-dodecalactone, with a focus on providing actionable insights for researchers and scientists.
Chemical and Physical Properties
Delta-dodecalactone, systematically named 6-heptyloxan-2-one, is a colorless to pale yellow viscous liquid at room temperature.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₂ | [3] |
| Molecular Weight | 198.30 g/mol | [3] |
| IUPAC Name | 6-heptyloxan-2-one | [3] |
| CAS Number | 713-95-1 | [3] |
| FEMA Number | 2401 | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor Profile | Creamy, buttery, fruity (peach, apricot), coconut | [1][2] |
| Melting Point | -12 °C | |
| Boiling Point | 140-141 °C at 1 mmHg | |
| Density | 0.942 g/mL at 25 °C | |
| Refractive Index | 1.460 at 20 °C | |
| Solubility | Insoluble in water; soluble in alcohol and oils |
Stereochemistry
Delta-dodecalactone possesses a single stereocenter at the C6 position of the tetrahydropyran-2-one ring, meaning it can exist as two enantiomers: (R)-δ-dodecalactone and (S)-δ-dodecalactone. The stereochemistry of lactones is known to significantly influence their sensory properties and biological activities. While many commercial applications utilize the racemic mixture, the individual enantiomers can exhibit distinct characteristics. For instance, in the closely related δ-decalactone, the (R)-enantiomer is known for its creamy, coconut-like aroma, while the (S)-enantiomer has a more fruity, peach-like scent. Similar differences can be anticipated for the enantiomers of δ-dodecalactone, making their stereoselective synthesis and separation a key area of interest for creating more nuanced flavor and fragrance profiles, as well as for investigating their specific pharmacological effects.
Synthesis of Delta-Dodecalactone
The industrial synthesis of δ-dodecalactone predominantly relies on the Baeyer-Villiger oxidation of 2-heptylcyclopentanone.[1] This method is efficient and scalable. Additionally, biotechnological routes are emerging as a more sustainable alternative.
Chemical Synthesis: Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone to an ester or a lactone using a peroxyacid or hydrogen peroxide as the oxidant. In the case of δ-dodecalactone synthesis, 2-heptylcyclopentanone is the ketone precursor.
Experimental Protocol: Synthesis of δ-Dodecalactone via Baeyer-Villiger Oxidation
This protocol is an illustrative example based on established methodologies. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.
Materials:
-
2-heptylcyclopentanone
-
30% Hydrogen peroxide (H₂O₂)
-
Phosphotungstic acid or a similar catalyst
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer
Procedure:
-
Reaction Setup: In a three-necked flask, charge 2-heptylcyclopentanone and the catalyst (e.g., phosphotungstic acid, 1-10% by mass of the ketone).[4]
-
Oxidation: Begin stirring and slowly add 30% hydrogen peroxide dropwise via the dropping funnel, maintaining the reaction temperature between 25-70°C.[4] The molar ratio of H₂O₂ to 2-heptylcyclopentanone is typically between 1:1 and 2.5:1.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 5-24 hours).[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the catalyst.[4]
-
Extraction and Neutralization: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a 5% sodium bicarbonate solution and water until the aqueous layer is neutral.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
Final Purification: The crude δ-dodecalactone can be further purified by vacuum distillation to yield the final product.
Diagram: Baeyer-Villiger Oxidation of 2-Heptylcyclopentanone
Caption: Baeyer-Villiger oxidation of 2-heptylcyclopentanone to δ-dodecalactone.
Biotechnological Synthesis
Modern approaches to δ-dodecalactone production focus on sustainable methods, such as microbial fermentation.[1] Certain yeast strains can convert fatty acid precursors, like ricinoleic acid, into δ-dodecalactone through β-oxidation pathways. This "green chemistry" approach offers the potential for producing enantiomerically pure lactones, which is a significant advantage for specialized applications.
Spectroscopic Profile
The structural elucidation and purity assessment of δ-dodecalactone are primarily achieved through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of δ-dodecalactone provides characteristic signals for the protons in its structure. The proton on the carbon bearing the heptyl group and adjacent to the ester oxygen (C6-H) is expected to appear as a multiplet in the downfield region (around 4.2 ppm) due to deshielding. The protons on the carbon adjacent to the carbonyl group (C2-H₂) will also be deshielded and appear as a multiplet. The remaining methylene and methyl protons of the heptyl chain and the lactone ring will resonate in the upfield region.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon (C1) in the highly downfield region (around 170 ppm). The carbon attached to the ester oxygen and the heptyl group (C6) will also be significantly deshielded. The remaining carbons of the aliphatic chain and the lactone ring will appear in the upfield region.
Note: For detailed, experimentally obtained NMR spectra, researchers are encouraged to consult spectral databases such as the Human Metabolome Database (HMDB) or acquire data on their own samples.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of δ-dodecalactone will typically show a molecular ion peak (M⁺) at m/z 198. The fragmentation pattern is characteristic of lactones and long-chain aliphatic compounds.
Expected Fragmentation Pattern:
A prominent fragment is often observed at m/z 99, which corresponds to the cleavage of the heptyl side chain.[3] Other significant fragments can arise from the loss of small neutral molecules like water (H₂O) or carbon monoxide (CO) from the molecular ion or subsequent fragments. The fragmentation pattern can be complex due to rearrangements within the lactone ring.
| m/z | Putative Fragment |
| 198 | [M]⁺ (Molecular Ion) |
| 99 | [M - C₇H₁₅]⁺ |
| 71 | Further fragmentation |
| 55 | Further fragmentation |
| 41 | Further fragmentation |
Note: The relative intensities of these fragments can vary depending on the ionization energy and the specific mass spectrometer used.
Applications
Flavor and Fragrance Industry
The primary application of δ-dodecalactone is as a flavor and fragrance ingredient.[1][2] Its creamy, buttery, and fruity notes are utilized in a variety of products, including:
-
Dairy Products: To enhance butter, cream, and cheese flavors.
-
Fruits: To impart peach, pear, and plum-like notes.
-
Baked Goods: To add a rich, creamy character.
-
Beverages: In fruit juices and dairy-based drinks.
-
Perfumery: To add warmth, roundness, and a lactonic character to fragrances, particularly in gourmand and fruity compositions.[1]
Potential in Drug Development
While not a drug itself, the lactone scaffold is present in many biologically active natural products and pharmaceuticals. The study of δ-dodecalactone and its derivatives could offer insights into:
-
Drug Delivery: The lipophilic nature of δ-dodecalactone could be explored for designing prodrugs or drug delivery systems for hydrophobic active pharmaceutical ingredients (APIs).
-
Biological Activity Screening: The enantiomers of δ-dodecalactone could be screened for various biological activities, such as antimicrobial or anticancer effects, as has been observed for other lactones.
-
Structure-Activity Relationship (SAR) Studies: As a relatively simple lactone, δ-dodecalactone can serve as a starting point for the synthesis of more complex molecules to probe SARs for a particular biological target.
Analytical Methods: Chiral Separation
For applications in drug development and for a deeper understanding of its sensory properties, the separation of the (R) and (S) enantiomers of δ-dodecalactone is crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.
Experimental Protocol: Chiral HPLC Separation of δ-Dodecalactone Enantiomers
This is a general protocol and should be optimized for the specific instrumentation and columns available.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized to achieve baseline separation.
Procedure:
-
Sample Preparation: Dissolve a small amount of racemic δ-dodecalactone in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Injection: Inject a small volume of the sample (e.g., 10 µL) onto the column.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (as lactones have weak UV absorbance, a low wavelength like 210 nm may be necessary, or a refractive index detector could be used).
-
Optimization: Adjust the mobile phase composition and flow rate to optimize the resolution and retention times of the two enantiomers.
Diagram: Chiral HPLC Separation Workflow
Caption: Workflow for the chiral separation of δ-dodecalactone enantiomers by HPLC.
Safety and Regulation
Delta-dodecalactone is generally recognized as safe (GRAS) for its intended use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and is listed under FEMA number 2401.[1] It is also approved for use in cosmetic products in the European Union. As with any chemical, appropriate safety precautions, such as wearing personal protective equipment, should be taken when handling δ-dodecalactone in a laboratory setting.
Conclusion
Delta-dodecalactone is a multifaceted molecule with significant importance in the flavor and fragrance industry and growing potential for scientific research. Its well-defined chemical and physical properties, established synthesis routes, and diverse applications make it a subject of continued interest. For researchers and drug development professionals, the stereochemistry of δ-dodecalactone presents a particularly compelling area for exploration, with the potential for discovering novel biological activities and developing new applications. The methodologies for synthesis, purification, and analysis outlined in this guide provide a solid foundation for further investigation into the intriguing properties of this versatile lactone.
References
-
Scentspiracy. (n.d.). Delta-Dodecalactone (713-95-1) – Premium Fruity-Lactonic Ingredient for Perfumery. Retrieved from [Link]
-
PubChem. (n.d.). delta-Dodecalactone. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). delta-dodecalactone. Retrieved from [Link]
- Google Patents. (n.d.). CN102942548B - Delta-dodecalactone synthesis method.
Sources
- 1. Delta-Dodecalactone (713-95-1) – Premium Fruity-Lactonic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. delta-dodecalactone, 713-95-1 [thegoodscentscompany.com]
- 3. delta-Dodecalactone | C12H22O2 | CID 12844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102942548B - Delta-dodecalactone synthesis method - Google Patents [patents.google.com]
